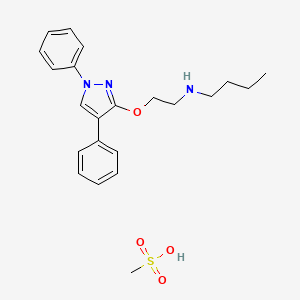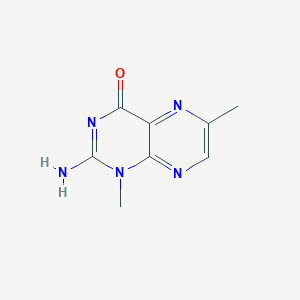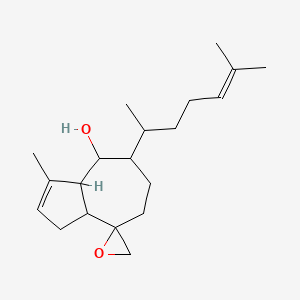
Pachydictyol-A epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pachydictyol-A epoxide is a diterpenoid compound derived from the brown alga Dictyota dichotoma It is known for its unique chemical structure and significant biological activities, including antifouling properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pachydictyol-A epoxide can be synthesized through the epoxidation of Pachydictyol-A. One common method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid, to add an oxygen atom to the alkene group in Pachydictyol-A . The reaction typically occurs under mild conditions, with the epoxide forming as a result of the addition of the oxygen atom to the double bond.
Industrial Production Methods
Large-scale purification of Pachydictyol-A from Dictyota dichotoma involves extracting the organic compounds from the alga and purifying them using chromatographic techniques . This method has been successfully employed to obtain gram quantities of Pachydictyol-A, which can then be converted to this compound through the aforementioned synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
Pachydictyol-A epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These reactions can occur under both acidic and basic conditions.
Substitution reactions: The epoxide ring can be substituted by nucleophiles, leading to the formation of different products depending on the reaction conditions and the nature of the nucleophile.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide or potassium hydroxide can be used to open the epoxide ring through nucleophilic attack.
Major Products Formed
The major products formed from the ring-opening reactions of this compound include 1,2-diols and other substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The biological activity of Pachydictyol-A epoxide is primarily attributed to its ability to inhibit matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) proteinases . These enzymes play a crucial role in the degradation of extracellular matrix components, and their inhibition can prevent the invasion and metastasis of cancer cells. Additionally, this compound down-regulates the phosphorylation of kinases in the ERK1/2 signaling cascade, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Pachydictyol-A epoxide can be compared with other diterpenoids isolated from Dictyota dichotoma, such as:
Eigenschaften
CAS-Nummer |
64118-74-7 |
|---|---|
Molekularformel |
C20H32O2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
3-methyl-5-(6-methylhept-5-en-2-yl)spiro[3a,4,5,6,7,8a-hexahydro-1H-azulene-8,2'-oxirane]-4-ol |
InChI |
InChI=1S/C20H32O2/c1-13(2)6-5-7-14(3)16-10-11-20(12-22-20)17-9-8-15(4)18(17)19(16)21/h6,8,14,16-19,21H,5,7,9-12H2,1-4H3 |
InChI-Schlüssel |
WHCLRGCLZIMZNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2C1C(C(CCC23CO3)C(C)CCC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


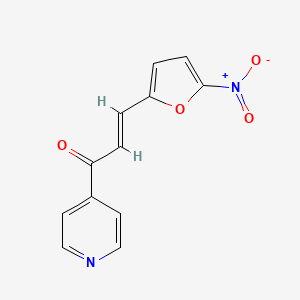
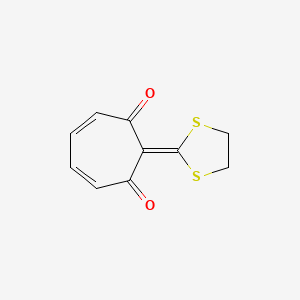
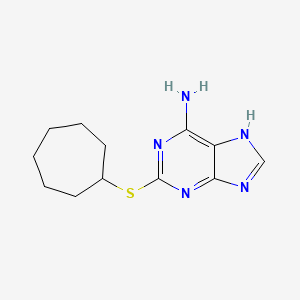
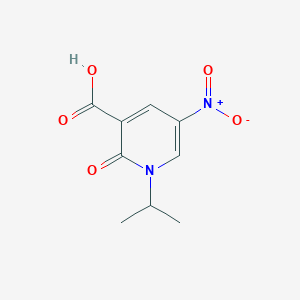
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
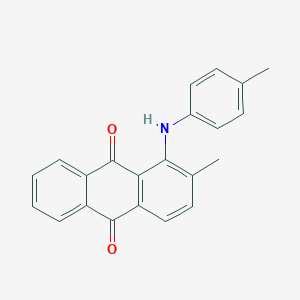
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
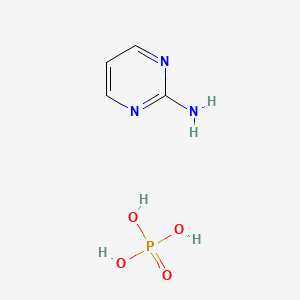
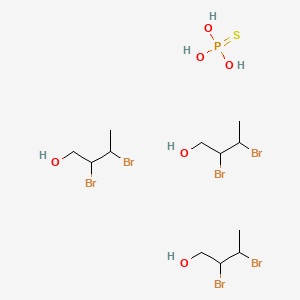
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)

![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
